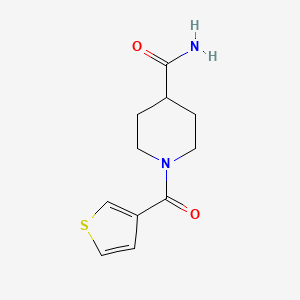

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(thiophene-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c12-10(14)8-1-4-13(5-2-8)11(15)9-3-6-16-7-9/h3,6-8H,1-2,4-5H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBKFKUZRUKRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-4-carboxamide Precursors

Derivation from Piperidine-4-carboxylic Acid

Piperidine-4-carboxamide serves as the core scaffold for this compound. A validated method involves the conversion of piperidine-4-carboxylic acid (isonipecotic acid) to its carboxamide derivative. Key steps include:

- Methylation : Transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under ambient pressure yields 1-methylpiperidine-4-carboxylic acid (II). This reaction employs palladium on charcoal as a catalyst and formic acid as a hydrogen donor at 90–95°C.

- Activation : Treatment of 1-methylpiperidine-4-carboxylic acid (II) with thionyl chloride generates the corresponding acid chloride.

- Amidation : Reaction with aqueous ammonia produces 1-methylpiperidine-4-carboxamide (III).

Table 1: Reaction Conditions for Piperidine-4-carboxamide Synthesis

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Methylation | HCOH, Pd/C, HCOOH | 90–95°C | 85–90% |

| Activation | SOCl₂ | 25°C | 95% |

| Amidation | NH₃ (aq) | 0–5°C | 80% |

Preparation of Thiophene-3-carbonyl Chloride

Coupling of Piperidine-4-carboxamide with Thiophene-3-carbonyl Chloride

Amide Bond Formation

The final step involves coupling 1-methylpiperidine-4-carboxamide (III) with thiophene-3-carbonyl chloride. Two primary methodologies are employed:

Schotten-Baumann Reaction

- Conditions : Aqueous NaOH, dichloromethane, 0–5°C.

- Mechanism : The base deprotonates the carboxamide, enabling nucleophilic attack on the acyl chloride.

- Yield : 70–75%.

Catalytic Coupling Agents

- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).

- Solvent : Dimethylformamide (DMF), 25°C.

- Advantages : Higher yields (85–90%) and milder conditions compared to Schotten-Baumann.

Table 2: Comparison of Coupling Methods

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| Schotten-Baumann | NaOH, H₂O/CH₂Cl₂ | Biphasic | 70–75% |

| Catalytic | HATU, DIPEA | DMF | 85–90% |

Industrial-Scale Optimization

Purification Techniques

Alternative Synthetic Routes

Challenges and Mitigation Strategies

Discoloration Issues

- Cause : High-temperature reactions (>80°C) during coupling lead to byproduct formation.

- Solution : Maintain reaction temperatures at 60–70°C and use catalyst loadings >0.02 wt%.

Chemical Reactions Analysis

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.

Biological Studies: It serves as a model compound in studies of enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

These interactions are facilitated by the structural features of the compound, such as the electron-rich thiophene ring and the amide linkage.

Comparison with Similar Compounds

Structural Features

The piperidine-4-carboxamide scaffold is common among the compounds listed below, but differences in substituents lead to distinct properties:

Key Observations :

Physicochemical Properties

- Solubility : Bulkier substituents (e.g., naphthyl-ethyl in ) reduce aqueous solubility, whereas methoxy groups (e.g., in ) improve it.

Biological Activity

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a thiophene-3-carbonyl group and a carboxamide moiety. This unique structure contributes to its interaction with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : It has been shown to interact with multiple receptors, including dopamine receptors and possibly other neurotransmitter receptors, influencing dopaminergic signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against prostate cancer cell lines (PC3 and DU145), showing dose-dependent inhibition of cell growth .

- Neuroprotective Effects : Its potential neuroprotective properties are attributed to its ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on prostate cancer cells. The compound demonstrated significant anti-proliferative activity, with IC50 values indicating effective inhibition at specific concentrations over time (e.g., 24 hours: IC50 = 40.1 μg/mL for PC3 cells) .

- Neuropharmacology : Research indicated that the compound could modulate gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic transmission, which is vital for its neuroprotective effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Aminothiazole | Antimicrobial | Enzyme inhibition |

| Naphthalene Sulfonamides | Antitumor | Receptor modulation |

| This compound | Antitumor, Neuroprotective | Receptor interaction, Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A common approach includes:

Piperidine-4-carboxamide preparation : Activation of the piperidine-4-carboxylic acid using coupling agents (e.g., HATU or EDCI) to form the carboxamide .

Thiophene-3-carbonyl coupling : Reaction of the activated piperidine intermediate with thiophene-3-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Challenges : Ensuring regioselectivity during thiophene coupling and minimizing side reactions (e.g., hydrolysis of the carboxamide). Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR spectroscopy (¹H, ¹³C, DEPT) confirms the presence of the piperidine ring, thiophene moiety, and carboxamide group .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline) provides absolute stereochemistry and intermolecular interactions .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

- Solubility : Poor aqueous solubility due to hydrophobic thiophene and piperidine groups. Solubility enhancers (e.g., DMSO or cyclodextrins) are often required for biological assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (e.g., via HPLC) should be conducted in buffers matching experimental pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodology :

- Catalyst screening : Evaluate palladium or copper catalysts for cross-coupling steps to reduce side products .

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes decomposition of sensitive intermediates .

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?

- Approach :

- Structure-activity relationship (SAR) studies : Synthesize analogs with halogenated thiophenes or substituted piperidines. Compare binding affinity (e.g., via enzyme inhibition assays) .

- Computational modeling : Molecular docking (using software like AutoDock) predicts interactions with target proteins (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Analysis :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false positives/negatives due to rapid degradation .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.